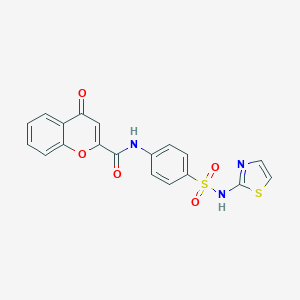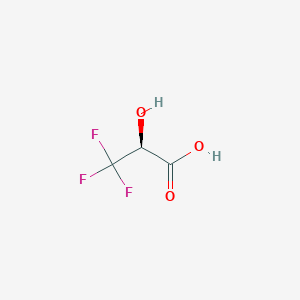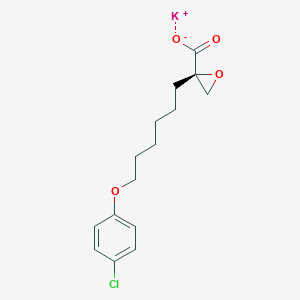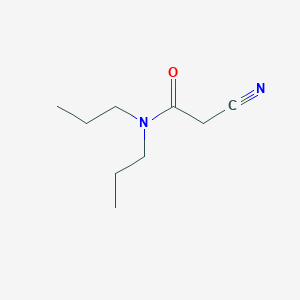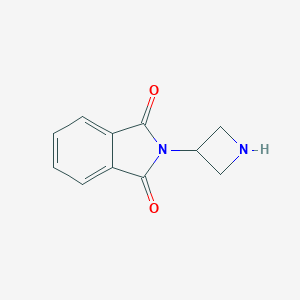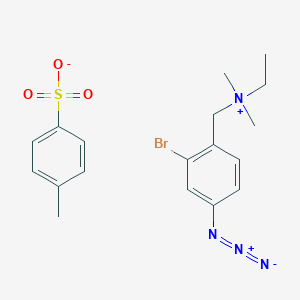
4-Azidobretylium tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidobretylium tosylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a highly reactive alkylating agent that can be used for various applications, including chemical biology, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of 4-Azidobretylium tosylate is based on its highly reactive azide group. The azide group can undergo a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. The nitrene intermediate can then react with various functional groups, such as alkenes, alkynes, and aromatic rings, to form covalent bonds. This property makes this compound an ideal reagent for crosslinking and labeling experiments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In protein labeling experiments, this compound can be used to selectively label specific amino acid residues, such as cysteine or lysine, without affecting the protein function. In crosslinking experiments, this compound can be used to study protein-protein interactions or protein-DNA interactions. In medicinal chemistry, this compound can be used as a precursor for the synthesis of various bioactive compounds.
実験室実験の利点と制限
The advantages of using 4-Azidobretylium tosylate in lab experiments include its high reactivity, selectivity, and versatility. It can be used for various applications, including protein labeling, crosslinking, and medicinal chemistry. However, the limitations of using this compound include its sensitivity to light and moisture, which can lead to decomposition. It also requires careful handling due to its highly reactive nature.
将来の方向性
There are several future directions for the use of 4-Azidobretylium tosylate in scientific research. One direction is to develop new photoaffinity probes based on this compound for the study of protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Another direction is to explore the use of this compound in the synthesis of new bioactive compounds for medicinal chemistry. Additionally, the development of new synthetic methods for this compound could lead to higher yields and improved purity, making it more accessible for scientific research.
Conclusion:
In conclusion, this compound is a highly reactive alkylating agent that has gained significant attention in scientific research due to its unique properties. Its use in chemical biology, biochemistry, and medicinal chemistry has led to significant advancements in these fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound could lead to new discoveries and advancements in scientific research.
合成法
The synthesis of 4-Azidobretylium tosylate involves the reaction of 4-bromo-1-butene with sodium azide in the presence of copper(I) iodide as a catalyst. The reaction takes place in anhydrous DMF (dimethylformamide) at room temperature. The product is then purified by column chromatography using silica gel as the stationary phase and a mixture of dichloromethane and methanol as the mobile phase. The yield of the product is around 50%.
科学的研究の応用
4-Azidobretylium tosylate has been widely used in scientific research as a versatile tool for chemical biology, biochemistry, and medicinal chemistry. It can be used as a photoaffinity probe to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. It can also be used as a crosslinking reagent to covalently link proteins or nucleic acids. In medicinal chemistry, this compound can be used as a precursor for the synthesis of various bioactive compounds.
特性
CAS番号 |
105959-93-1 |
|---|---|
分子式 |
C18H23BrN4O3S |
分子量 |
455.4 g/mol |
IUPAC名 |
(4-azido-2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16BrN4.C7H8O3S/c1-4-16(2,3)8-9-5-6-10(14-15-13)7-11(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,4,8H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
ODHLIFUZXVKFBM-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
CC[N+](C)(C)CC1=C(C=C(C=C1)N=[N+]=[N-])Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
その他のCAS番号 |
105959-93-1 |
同義語 |
4-azido-2-bromo-N-ethyl-N,N-dimethylbenzenemethanaminium 4-methylbenzenesulfonate 4-azidobretylium tosylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



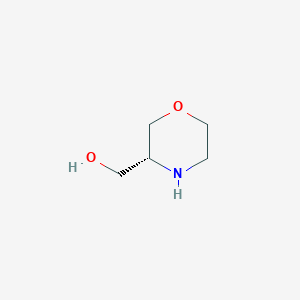
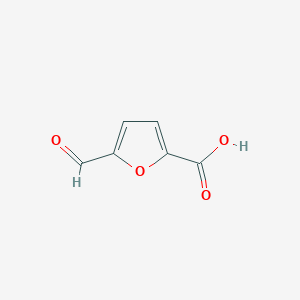

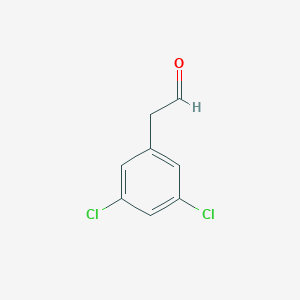
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B17754.png)
